molecular formula C10H15BrS B13549745 2-(2-(Bromomethyl)-3-methylbutyl)thiophene

2-(2-(Bromomethyl)-3-methylbutyl)thiophene

Cat. No.: B13549745
M. Wt: 247.20 g/mol
InChI Key: PDFDMXCPKHAAST-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-3-methylbutyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene typically involves the bromination of 3-methylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction proceeds with the addition of NBS to 3-methylthiophene, resulting in the formation of the brominated product .

Industrial Production Methods

On an industrial scale, the synthesis of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-3-methylbutyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological or material properties .

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

2-[2-(bromomethyl)-3-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

PDFDMXCPKHAAST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CS1)CBr

Origin of Product

United States

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